molecular formula C12H12N2O2 B11889690 N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide CAS No. 195373-66-1

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide

Cat. No.: B11889690
CAS No.: 195373-66-1
M. Wt: 216.24 g/mol
InChI Key: KZKNZDFNDPGOPI-UHFFFAOYSA-N
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Description

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can enhance cognitive function .

Comparison with Similar Compounds

Uniqueness: N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases .

Properties

CAS No.

195373-66-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16)

InChI Key

KZKNZDFNDPGOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C

Origin of Product

United States

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